6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)
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Overview
Description
6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyrazine core substituted with chloropyridinyl and piperazine groups. Its molecular formula is C17H17ClN6O3, and it has a molecular weight of 388.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) involves multiple stepsThe final step involves the addition of the piperazine groups via a coupling reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-(5-Chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione: A structurally related compound with similar chemical properties.
Zopiclone: A compound with a similar pyrrolo[3,4-b]pyrazine core, used as a hypnotic agent.
Uniqueness
6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) is unique due to its specific substitution pattern and the presence of piperazine groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
2838961-02-5 |
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Molecular Formula |
C23H29ClN8O4 |
Molecular Weight |
517.0 g/mol |
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-(4-methylpiperazine-1-carbonyl)oxy-5,7-dihydropyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C23H29ClN8O4/c1-28-7-11-30(12-8-28)22(33)35-20-18-19(26-6-5-25-18)21(32(20)17-4-3-16(24)15-27-17)36-23(34)31-13-9-29(2)10-14-31/h3-6,15,20-21H,7-14H2,1-2H3 |
InChI Key |
TVACTVKDYMQJPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(N2C4=NC=C(C=C4)Cl)OC(=O)N5CCN(CC5)C |
Origin of Product |
United States |
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